DUB-IN-3

Description

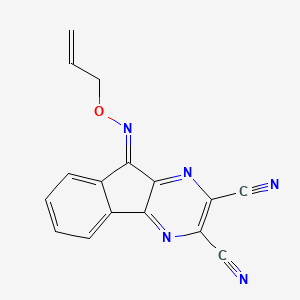

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9E)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXSIKLUAMDGU-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Dubs in 3: a Chemical Probe for Deubiquitinating Enzyme Research

Historical Context of DUBs-IN-3 Identification as a Research Tool

The identification of DUBs-IN-3 (also referred to as compound 22c or HBX 90397) as a research tool is part of the broader effort to develop potent and selective inhibitors for deubiquitinating enzymes. medchemexpress.commedkoo.com Research into DUBs has accelerated over the past two decades, leading to the discovery of numerous inhibitors and advancements in structural studies, assay formats, and chemical biology tools. nih.govacs.org The development of rigorously characterized inhibitors, like DUBs-IN-3, has been crucial in establishing DUBs as targetable enzymes and providing a framework for further DUB-targeting programs. nih.govacs.org The use of small molecule inhibitors has become a key strategy in studying DUB function and evaluating their therapeutic potential. acs.orgnih.govnih.gov

Specific Deubiquitinating Enzyme Targets of DUBs-IN-3

DUBs-IN-3 is characterized by its inhibitory activity against specific deubiquitinating enzymes. Its target profile makes it a valuable tool for researchers investigating the roles of these particular DUBs in cellular processes and disease.

Ubiquitin-Specific Protease 8 (USP8) as a Primary Target

Ubiquitin-Specific Protease 8 (USP8) is identified as a primary target of DUBs-IN-3. DUBs-IN-3 is reported as a potent inhibitor of USP8. medchemexpress.commedkoo.comtargetmol.comtargetmol.com Studies have indicated an IC50 value of 0.56 μM for DUBs-IN-3 against USP8. medchemexpress.comtargetmol.comtargetmol.com USP8 plays a role in various cellular functions, and its dysregulation has been implicated in conditions such as cancer. mdpi.commedchemexpress.comnih.gov The ability of DUBs-IN-3 to inhibit USP8 makes it useful for studying the biological consequences of USP8 inhibition. For instance, DUBs-IN-3 has been used in research exploring potential therapeutic targets for cutaneous squamous cell carcinoma (cSCC), where USP8 inhibition showed selective anti-cSCC activity. nih.gov

Selectivity Profile of DUBs-IN-3 (e.g., over USP7)

The selectivity of a chemical probe is crucial for attributing observed biological effects to the inhibition of a specific target. DUBs-IN-3 exhibits a notable selectivity profile, particularly over USP7. While some inhibitors may target multiple DUBs, DUBs-IN-3 shows significantly lower potency against USP7 compared to USP8. adooq.com One source indicates an IC50 value greater than 100 μM for USP7, demonstrating over 30-fold selectivity for USP8 compared to USP7. adooq.com This selectivity profile allows researchers to preferentially inhibit USP8 activity with DUBs-IN-3, helping to delineate the specific functions of USP8 from those of other DUBs like USP7. nih.govmdpi.com

The following table summarizes the inhibitory potency of DUBs-IN-3 against USP8 and USP7 based on reported IC50 values:

| Target | IC50 (µM) | Selectivity |

| USP8 | 0.56 medchemexpress.comtargetmol.comtargetmol.com | - |

| USP7 | >100 adooq.com | >30-fold over USP8 adooq.com |

Inhibition of Viral Papain-like Proteases (e.g., SARS-CoV-2 PLpro)

Beyond host DUBs, some deubiquitinating enzyme inhibitors have shown activity against viral proteases that possess DUB-like activity, such as the papain-like proteases (PLpro) found in coronaviruses. The SARS-CoV-2 PLpro, for instance, is essential for viral replication and also functions as a DUB, interfering with the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins. frontiersin.orgthenativeantigencompany.comportlandpress.comembopress.orgresearchgate.net While DUBs-IN-3 is primarily known for its activity against USP8, the broader class of DUB inhibitors has been explored for their potential to inhibit viral PLpro enzymes. Studies have investigated various compounds for their inhibitory effects on SARS-CoV-2 PLpro proteolytic and deubiquitinase activity. frontiersin.orgportlandpress.com Although DUBs-IN-3 is not explicitly listed as a potent inhibitor of SARS-CoV-2 PLpro in the provided context, the principle of DUB inhibitors targeting viral PLpros highlights a potential area of investigation for compounds with similar mechanisms of action. thenativeantigencompany.comembopress.orgnih.govaimspress.com

Role of DUBs-IN-3 in Chemical Biology and Drug Discovery Efforts

DUBs-IN-3 plays a valuable role in chemical biology by serving as a tool to probe the cellular functions of USP8 and other potentially susceptible DUBs. By selectively inhibiting USP8, researchers can investigate its involvement in various cellular pathways, including those related to protein stability, signal transduction, and cell cycle regulation. mdpi.commdpi.commdpi.comfrontiersin.org This helps to elucidate the biological consequences of USP8 activity and validate it as a potential therapeutic target.

In the realm of drug discovery, DUBs have garnered significant interest across diverse therapeutic areas. nih.govmdpi.comacs.orgacs.orgbiospace.comnih.gov The development of potent and selective DUB inhibitors is a crucial step in the drug discovery pipeline. acs.orgacs.orgnih.govmissiontherapeutics.com DUBs-IN-3, as a characterized inhibitor of USP8, contributes to these efforts by providing a chemical scaffold for further optimization and development of more potent and selective compounds. missiontherapeutics.com Research using DUB inhibitors like DUBs-IN-3 can help identify and validate DUBs as tractable drug targets and inform the design of novel therapeutic agents for diseases where USP8 or other targeted DUBs are implicated. nih.govmedchemexpress.comnih.govacs.orgnih.gov The ongoing discovery and characterization of DUB inhibitors are essential for advancing the field of DUB-targeted therapeutics. nih.govacs.orgacs.org

Molecular and Biochemical Characterization of Dubs in 3 Action

Enzyme Kinetics of DUBs-IN-3 Inhibition

Enzyme kinetics studies are essential to characterize the inhibitory profile of compounds like DUBs-IN-3 against their target enzymes. These studies typically involve determining the concentration of the inhibitor required to reduce enzyme activity by half (IC50) and analyzing how the inhibitor affects the enzyme's interaction with its substrate.

Determination of IC50 Values for Target Enzymes

Experimental data has established DUBs-IN-3 as a potent inhibitor of USP8. The reported half-maximal inhibitory concentration (IC50) for USP8 is 0.56 μM. sun-shinechem.commedchemexpress.comnih.govnih.govarctomsci.com This indicates that a relatively low concentration of DUBs-IN-3 is sufficient to achieve significant inhibition of USP8 activity in in vitro assays.

Selectivity profiling has shown that DUBs-IN-3 exhibits selectivity for USP8 over other DUBs, such as USP7, for which the IC50 is reported to be greater than 100 μM. medchemexpress.comarctomsci.com This significant difference in IC50 values highlights the preference of DUBs-IN-3 for inhibiting USP8 compared to USP7.

Beyond DUBs, DUBs-IN-3 has also been shown to inhibit the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro), albeit with lower potency. The IC50 for SARS-CoV-2 PLpro is 12.5 μM when using Z-LRGG-AMC as a substrate. medchemexpress.com However, this inhibitory effect was not observed when a larger substrate, Ub-AMC, was used (IC50 > 10 μM). medchemexpress.com

The IC50 values for DUBs-IN-3 against USP8 and USP7 are summarized in the table below:

| Enzyme | IC50 (μM) | Citation |

| USP8 | 0.56 | sun-shinechem.commedchemexpress.comnih.govnih.govarctomsci.com |

| USP7 | >100 | medchemexpress.comarctomsci.com |

| SARS-CoV-2 PLpro (with Z-LRGG-AMC) | 12.5 | medchemexpress.com |

| SARS-CoV-2 PLpro (with Ub-AMC) | >10 | medchemexpress.com |

Analysis of Substrate Specificity in Inhibition

While DUBs-IN-3 demonstrates selectivity among different DUB enzymes, its interaction with SARS-CoV-2 PLpro suggests a degree of substrate-dependent inhibition. The observation that DUBs-IN-3 inhibits PLpro when a small, synthetic substrate (Z-LRGG-AMC) is used but not with a larger, more native-like substrate (Ub-AMC) indicates that the nature of the substrate presented to the enzyme can influence the inhibitor's effectiveness. medchemexpress.com

In the broader context of DUBs, substrate specificity can arise from interactions with the proximal ubiquitin on the target substrate or through additional ubiquitin-binding domains outside the catalytic site. DUBs can exhibit specificity for particular ubiquitin chain linkage types (e.g., K48, K63) or show preference for specific protein substrates regardless of chain architecture. While the provided information details DUBs-IN-3's selectivity for USP8 over USP7 and its differential inhibition of PLpro based on substrate mimic, specific data on how DUBs-IN-3's inhibitory potency against USP8 might vary depending on the physiological substrate of USP8 is not explicitly available in the provided search results.

Binding Mechanisms and Modes of Interaction with Target DUBs

Deubiquitinating enzymes, particularly cysteine proteases which include the USP family, typically utilize a catalytic triad (B1167595) (often comprising cysteine, histidine, and aspartate or asparagine) to cleave the isopeptide bond between ubiquitin and its substrate or between ubiquitin molecules in a chain. Inhibitors can interact with DUBs through various mechanisms, including competitive binding at the active site or allosteric modulation. Some inhibitors form covalent adducts with the catalytic cysteine residue.

DUBs also possess ubiquitin-binding domains (UBDs) that contribute to substrate recognition and specificity. These include S1, S1', and potentially other sites that interact with different parts of the ubiquitin molecule or ubiquitin chains. The specific mode of interaction and binding mechanism of DUBs-IN-3 with its primary target, USP8, is not detailed in the provided search results. Therefore, a specific description of how DUBs-IN-3 binds to USP8 at a molecular level cannot be provided based on the available information.

Impact on Ubiquitin Chain Dynamics and Linkage Specificity

DUBs are critical regulators of the ubiquitin system, counteracting the activity of ubiquitination enzymes (E1, E2, and E3) to control the ubiquitination status of proteins. By removing ubiquitin modifications, DUBs can influence protein stability, localization, activity, and interactions. The type of ubiquitin chain linkage (e.g., K48-linked chains often signaling for proteasomal degradation, K63-linked chains involved in signaling) dictates the functional outcome of ubiquitination, and many DUBs exhibit specificity for particular linkage types.

USP8 is a DUB known to deubiquitinate various substrates, including the epidermal growth factor receptor (EGFR), influencing its degradation. Inhibition of a DUB like USP8 would generally be expected to lead to an increase in the ubiquitination levels of its substrates. This accumulation could potentially affect the cellular processes regulated by these substrates, such as protein degradation pathways or signaling cascades. While the general principles of DUB inhibition's impact on ubiquitin dynamics are well-established, specific experimental data detailing how DUBs-IN-3's inhibition of USP8 alters the dynamics or linkage specificity of ubiquitin chains on specific USP8 substrates is not available in the provided search results. Therefore, a detailed account of DUBs-IN-3's specific impact on ubiquitin chain dynamics beyond the general expected outcome of USP8 inhibition cannot be provided.

Investigation of Off-Target Effects and Selectivity Challenges

Developing highly selective inhibitors for individual DUBs is challenging due to the structural similarities within DUB families, particularly in their catalytic sites. Off-target inhibition of unintended DUBs or other proteases can lead to undesired cellular effects and complicate the interpretation of experimental results or the development of therapeutics.

As noted in the enzyme kinetics section, DUBs-IN-3 shows good selectivity for USP8 over USP7 in vitro. medchemexpress.comarctomsci.com However, its inhibitory activity against SARS-CoV-2 PLpro represents an off-target effect on a viral protease. medchemexpress.com

Beyond direct enzyme inhibition, studies on DUBs-IN-3 have also reported cellular effects that may or may not be solely attributable to USP8 inhibition. In hepatocellular carcinoma cells, DUBs-IN-3 has been shown to reduce glutathione (B108866) (GSH) levels and cystine uptake, increase ferrous iron and reactive oxygen species (ROS) levels, and decrease cell viability, particularly in combination with ferroptosis inducers. medchemexpress.com While these cellular outcomes are observed upon treatment with DUBs-IN-3, the extent to which they are direct consequences of USP8 inhibition or involve off-target interactions or downstream cellular pathways requires further investigation. The general challenge of distinguishing on-target effects from off-target activities and downstream cellular consequences is a known consideration in the study of DUB inhibitors.

Cellular and Functional Consequences of Dubs in 3 Activity

Modulation of Ubiquitination Homeostasis in Cellular Contexts

Ubiquitination is a dynamic and reversible post-translational modification essential for maintaining cellular homeostasis. frontiersin.orgmdpi.comwayne.edunih.gov It involves the sequential action of E1, E2, and E3 enzymes to attach ubiquitin to substrates. mdpi.comaustinpublishinggroup.comresearchgate.net DUBs act in opposition to this process, cleaving ubiquitin linkages and thereby controlling the ubiquitination status of proteins. frontiersin.orgwayne.eduresearchgate.net By inhibiting USP8, DUBs-IN-3 interferes with the deubiquitination of USP8 substrates, leading to altered levels of ubiquitination on these proteins. caymanchem.commedchemexpress.com This disruption in the normal cycle of ubiquitination and deubiquitination can have widespread effects on protein function and cellular processes regulated by the ubiquitin system. bmbreports.orgfrontiersin.orgwayne.edunih.gov

Effects on Protein Stability and Degradation Pathways

A key function of ubiquitination, particularly through the formation of Lys48-linked polyubiquitin (B1169507) chains, is to mark proteins for degradation via the 26S proteasome. bmbreports.orgmdpi.commdpi.com DUBs can protect their substrates from this fate by removing these degradation signals, thus increasing protein stability. bmbreports.orgfrontiersin.orgoncotarget.comresearchgate.net Inhibition of DUBs, such as USP8 by DUBs-IN-3, can therefore lead to increased ubiquitination and subsequent degradation of their specific substrates. caymanchem.combmbreports.org

Studies have shown that DUBs-IN-3 treatment can reduce the expression levels of β-catenin and decrease its half-life in hepatocellular carcinoma (HCC) cells. nih.gov This finding suggests that USP8 plays a role in stabilizing β-catenin through deubiquitination. nih.gov The resulting degradation of β-catenin upon USP8 inhibition by DUBs-IN-3 impacts downstream signaling pathways regulated by β-catenin. nih.gov This exemplifies how DUBs-IN-3 can modulate protein stability and influence cellular outcomes by targeting specific DUB-substrate interactions. caymanchem.combmbreports.orgfrontiersin.orgmedchemexpress.comoncotarget.comnih.govbioscience.co.uknih.govscientificarchives.com

Influence on Specific Cellular Signaling Cascades

DUBs are integral components of numerous cellular signaling pathways, where they regulate the activity and localization of key signaling molecules through dynamic ubiquitination and deubiquitination. caymanchem.combmbreports.orgfrontiersin.orgmdpi.comnih.govscientificarchives.comdovepress.commdpi.comnih.gov Inhibition of USP8 by DUBs-IN-3 can therefore impact these cascades, leading to altered cellular responses. caymanchem.commedchemexpress.com

Cell Proliferation and Apoptosis Modulation

DUBs are known to play critical roles in controlling cell cycle progression, proliferation, and apoptosis, processes fundamental to development and disease, including cancer. bmbreports.orgfrontiersin.orgbmbreports.orgnih.govnih.govdovepress.comnih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.net Some DUBs promote cell survival and proliferation, while others can induce cell cycle arrest or apoptosis. nih.govnih.govdovepress.commdpi.comfrontiersin.org

DUBs-IN-3 has been observed to reduce the proliferation of HCCLM3 and Hep3B hepatocellular carcinoma cells in a dose-dependent manner at concentrations of 0.1 and 0.2 µM. caymanchem.combioscience.co.uk It also decreased the ability of HCC cells to form colonies. nih.gov Furthermore, the inhibition of USP8 by DUBs-IN-3 was found to suppress cell proliferation in HCC cells. nih.gov The broader involvement of DUBs in regulating the balance between prosurvival and cell death signaling pathways nih.govmdpi.comfrontiersin.org suggests that DUBs-IN-3's impact on proliferation may be linked to its influence on apoptotic pathways, although direct evidence of DUBs-IN-3 inducing apoptosis was not explicitly detailed in the provided snippets.

Cell Migration and Oncosphere Formation

Cell migration is a crucial process in tissue development, immune responses, and the metastasis of cancer cells. frontiersin.orgnih.gov Oncosphere formation is a characteristic of cancer stem cells, which are associated with tumor initiation, progression, and resistance to therapy. frontiersin.orgnih.gov DUBs have been implicated in regulating both cell migration and the stem-like properties of cancer cells. mdpi.comresearchgate.netnih.gov

Treatment with DUBs-IN-3 at concentrations of 0.1 and 0.2 µM has been shown to reduce the migration and oncosphere formation ability of HCCLM3 and Hep3B hepatocellular carcinoma cells. caymanchem.combioscience.co.uk Inhibition of USP8 by DUBs-IN-3 suppressed the invasion and stem-like properties of HCC cells in a dose-dependent manner. nih.gov These findings indicate that DUBs-IN-3 can impede cellular processes associated with cancer aggressiveness.

Oxidative Stress and Ferroptosis Pathways

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is involved in various pathological conditions. Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lethal lipid peroxidation. nih.govfrontiersin.orgresearchgate.netmdpi.com DUBs have been found to modulate pathways related to oxidative stress and ferroptosis. nih.govresearchgate.net

DUBs-IN-3 at concentrations of 0.2 or 0.5 µM has been shown to reduce glutathione (B108866) (GSH) levels and cystine uptake in HCCLM3 cells. caymanchem.combioscience.co.uk GSH is a key antioxidant, and reduced levels can lead to increased oxidative stress. caymanchem.combioscience.co.uk DUBs-IN-3 also increases the levels of ferrous iron and ROS in these cells, contributing to a pro-oxidant environment. caymanchem.combioscience.co.uk Furthermore, DUBs-IN-3 enhances the sensitivity of HCCLM3 cells to the ferroptosis inducer RSL3, and this effect can be reversed by the ferroptosis inhibitor ferrostatin-1. caymanchem.combioscience.co.uk Inhibition of USP8 by DUBs-IN-3 has been demonstrated to promote ferroptosis in HCC cells. nih.gov These results suggest that DUBs-IN-3 can influence cellular vulnerability to oxidative stress and ferroptosis.

Immune Response and Inflammatory Signaling

The ubiquitin system plays a fundamental role in regulating both innate and adaptive immunity, as well as inflammatory responses. bmbreports.orgfrontiersin.orgscientificarchives.commdpi.comresearchgate.netnih.govnih.gov DUBs are key modulators in these pathways, controlling the activation and deactivation of signaling molecules involved in immune and inflammatory processes, such as the NF-κB pathway. mdpi.comnih.gov

While specific research detailing the direct effects of DUBs-IN-3 on immune response and inflammatory signaling was not extensively present in the provided information, the established critical roles of DUBs in these processes caymanchem.combmbreports.orgfrontiersin.orgresearchgate.netnih.gov imply that DUBs-IN-3, as a DUB inhibitor, has the potential to influence immune and inflammatory signaling cascades. The interplay between immune/inflammatory responses and conditions like cancer mdpi.comresearchgate.net, where DUBs-IN-3 has shown effects, further suggests a potential, albeit not explicitly detailed here, connection.

DNA Damage Response

The DNA damage response (DDR) is a complex network of pathways that sense, signal, and repair DNA lesions to maintain genomic stability. mdpi.comresearchgate.net Ubiquitination is a key post-translational modification that regulates the DDR by controlling the localization, activity, and stability of DDR proteins. mdpi.comresearchgate.netoup.com DUBs play critical roles at different stages of the DDR by regulating molecules involved in DNA repair. mdpi.comresearchgate.netnih.gov

Several DUBs have been implicated in DNA repair mechanisms. For instance, USP1 regulates DNA repair by deubiquitinating FANCD2, which in turn stabilizes CHK1. nih.gov USP3 reduces K63 poly-ubiquitination of CHK1, and its loss leads to increased CHK1 ubiquitination, prolonged chromatin association, and activation. nih.gov USP7 interacts with the MRN/MDC1 complex, deubiquitinates, and stabilizes MDC1; its depletion impairs the formation of 53BP1 and BRCA1 foci. nih.gov Ataxin-3 is recruited to DNA damage sites and negatively regulates ubiquitylation of MDC1, important for MDC1 foci intensity and MDC1-dependent repair of DNA double-strand breaks (DSBs). nih.gov USP24 deubiquitinates p53 to mediate UV damage response, while BRCC36 hydrolyses Ub-K63 polymers to regulate 53BP1 accumulation in response to DSBs. oup.com OTUB1 antagonizes RNF168-dependent DSB signaling. oup.com

Given that DUBs-IN-3 is an inhibitor of USP8, and USP8 has been linked to DNA damage response pathways, it is plausible that DUBs-IN-3 could impact these processes by modulating USP8 activity. While the direct effects of DUBs-IN-3 on specific DNA damage response proteins or pathways are not explicitly detailed in the provided search results, the known involvement of USP8 and other DUBs in DDR suggests a potential area of impact for DUBs-IN-3. Research indicates that DUBs, including USP8, are key regulators of DNA damage and influence cell sensitivity to ionizing radiation. researchgate.net A systematic screening of DUBs for their roles in genome integrity maintenance suggests that numerous DUBs are potentially involved in DSB repair and the G2/M checkpoint. oup.com

Autophagy Pathways

Autophagy is a fundamental cellular process involving the degradation of cellular components through the lysosomal pathway, essential for maintaining cellular homeostasis. nih.govresearchgate.netnih.gov DUBs play a crucial role in regulating various forms of autophagy by removing ubiquitin modifications from target proteins involved in the autophagic machinery or from the cargo itself. nih.govresearchgate.netnih.gov

DUBs can influence autophagy at multiple stages. For example, USP10 and USP13 deubiquitinate and stabilize Beclin 1, a key protein in the formation of the PI3K-III complex, which is central to early autophagic signaling. researchgate.netnih.gov USP33 deubiquitinates RALB, allowing its association with Beclin 1-containing complexes and induction of autophagy. researchgate.net USP36 counteracts aggrephagy by removing ubiquitin chains from protein aggregates. researchgate.net USP15, USP30, and USP35 are known to eliminate ubiquitin- and Parkin-mediated signals, potentially delaying or disrupting mitophagy, a specific type of autophagy targeting damaged mitochondria. researchgate.netucl.ac.uk A20 deubiquitinates Beclin 1, inhibiting the autophagic degradation of bacteria. researchgate.net The bacterial secreted DUB SseL deubiquitinates host proteins to evade autophagy. researchgate.net AMSH is required for the fusion of autophagosomes with late endosomes. researchgate.net

DUBs-IN-3, as a USP8 inhibitor, is relevant to autophagy because USP8 has been linked to autophagy modulation. biorxiv.org Inhibition of USP8 has been associated with enhanced Salmonella clearance, a process that can involve autophagy. biorxiv.org While the specific mechanisms by which DUBs-IN-3 affects autophagy pathways require further investigation, its inhibitory action on USP8 suggests a potential influence on the complex ubiquitination and deubiquitination events that govern autophagic processes.

Analysis of Subcellular Localization and Protein-Protein Interactions Altered by DUBs-IN-3

The subcellular localization of DUBs is a critical determinant of their function, as it dictates their access to specific substrates and interacting partners within different cellular compartments. biologists.comoup.comnih.gov DUB localization is regulated by various factors, including structural features like transmembrane domains, nuclear localization signals (NLSs), and protein-protein interaction domains, as well as post-translational modifications (PTMs). biologists.comoup.comnih.gov

Systematic surveys of DUB localization have revealed diverse distribution patterns, with DUBs found in the nucleus, cytosol, plasma membrane, endosomes, endoplasmic reticulum, mitochondria, and microtubules. nih.gov For example, USP36 is found in the nucleolus, USP8 is associated with endosomes, USP30 with mitochondria, USP6 with the plasma membrane, and USP19 with the endoplasmic reticulum. nih.gov The localization of some DUBs can be dynamic and altered by PTMs; for instance, phosphorylation of USP4 by AKT1 causes its relocation from the nucleus to the cytosol, while CK2-mediated phosphorylation triggers OTUB1 translocation from the cytosol to the nucleus. biologists.comnih.govmdpi.com

DUBs exert their functions not only through their catalytic activity but also through specific protein-protein interactions (PPIs) that can modulate their activity, substrate specificity, and localization. royalsocietypublishing.orgbmbreports.orgbiologists.com These interactions often involve specific domains, such as ubiquitin-binding motifs, that enhance their affinity and specificity for ubiquitinated substrates. royalsocietypublishing.orgbmbreports.org DUBs can interact with a wide range of proteins, including E3 ubiquitin ligases, co-factors, and components of various cellular complexes involved in processes like protein turnover, transcription, RNA processing, and DNA damage response. royalsocietypublishing.orgbiologists.comnih.gov

For example, USP1 interacts with the cofactor UAF1, which is required for its DUB activity and nuclear translocation. nih.gov This interaction is regulated by USP1 phosphorylation. nih.gov USP12 and USP46 are activated by interaction with β-propeller proteins UAF1 and WDR20. nih.gov USP15 interacts with SART3, essential for its nuclear translocation and co-localization with spliceosome proteins. nih.gov Ataxin-3 interacts with molecular chaperones and proteins of the ubiquitin-proteasome system, including E3 ubiquitin ligases, and its interaction with Parkin is mediated by its UIMs. ucl.ac.ukresearchgate.netnih.gov

DUBs-IN-3, by inhibiting USP8, would likely impact the cellular processes regulated by USP8, which could indirectly affect the localization and interaction of proteins that are substrates or binding partners of USP8. USP8 is known to be associated with endosomes. nih.gov Therefore, inhibiting USP8 with DUBs-IN-3 could potentially alter the ubiquitination status and subsequent behavior of proteins localized to endosomes or those that interact with USP8 in other cellular compartments. While direct studies on how DUBs-IN-3 specifically alters the subcellular localization and protein-protein interactions of its targets or other cellular proteins are not detailed in the provided information, the known mechanisms of DUB function and regulation suggest that such alterations are potential consequences of DUBs-IN-3 activity.

Here is a table summarizing some key DUBs and their roles in the pathways discussed, which provides context for the potential impact of a DUB inhibitor like DUBs-IN-3:

| DUB | Primary Role(s) in Discussed Pathways | Associated Pathways |

| USP8 | Inhibited by DUBs-IN-3, linked to autophagy modulation. caymanchem.commedchemexpress.commedchemexpress.combiorxiv.org | Autophagy, potential DNA Damage Response. researchgate.netbiorxiv.org |

| USP1 | Regulates DNA repair via FANCD2 deubiquitination. nih.gov | DNA Damage Response. nih.gov |

| USP3 | Reduces K63 poly-ubiquitination of CHK1. nih.gov | DNA Damage Response. nih.gov |

| USP7 | Interacts with MRN/MDC1, stabilizes MDC1. nih.gov | DNA Damage Response. nih.gov |

| Ataxin-3 | Recruited to DNA damage sites, regulates MDC1 ubiquitylation. nih.gov | DNA Damage Response, Autophagy (Mitophagy). nih.govucl.ac.uk |

| USP24 | Deubiquitinates p53 in UV damage response. oup.com | DNA Damage Response. oup.com |

| BRCC36 | Hydrolyses Ub-K63 polymers, regulates 53BP1 accumulation. oup.com | DNA Damage Response. oup.com |

| OTUB1 | Antagonizes RNF168-dependent DSB signaling. oup.com | DNA Damage Response. oup.com |

| USP10 | Deubiquitinates and stabilizes Beclin 1. researchgate.netnih.gov | Autophagy. researchgate.netnih.gov |

| USP13 | Deubiquitinates and stabilizes Beclin 1. researchgate.netnih.gov | Autophagy. researchgate.netnih.gov |

| USP33 | Deubiquitinates RALB, induces autophagy. researchgate.net | Autophagy. researchgate.net |

| USP36 | Counteracts aggrephagy. researchgate.net | Autophagy. researchgate.net |

| USP15 | Linked to regulation of mitophagy. researchgate.netucl.ac.uk | Autophagy (Mitophagy). researchgate.netucl.ac.uk |

| USP30 | Linked to regulation of mitophagy. researchgate.netucl.ac.uk | Autophagy (Mitophagy). researchgate.netucl.ac.uk |

| USP35 | Linked to regulation of mitophagy. researchgate.netucl.ac.uk | Autophagy (Mitophagy). researchgate.netucl.ac.uk |

| A20 | Deubiquitinates Beclin 1, inhibits bacterial autophagy. researchgate.net | Autophagy. researchgate.net |

| AMSH | Required for autophagosome-endosome fusion. researchgate.net | Autophagy. researchgate.net |

Methodological Approaches in Dubs in 3 Research

Enzymatic Assays for DUB Activity Measurement

The initial characterization of a deubiquitinase inhibitor like DUBs-IN-3 involves in vitro enzymatic assays to determine its potency and selectivity. These assays directly measure the inhibitor's ability to block the catalytic activity of a purified DUB enzyme. DUBs-IN-3 has been identified as a potent inhibitor of USP8, with reported IC50 values of 0.56 μM and 3.1 μM in different assays. medchemexpress.comadooq.com The selectivity is a key parameter; for instance, DUBs-IN-3 was found to be over 30-fold more selective for USP8 than for USP7, against which it had an IC50 value greater than 100 μM. adooq.com

Fluorescence-based assays are a cornerstone for studying DUB inhibitors due to their high sensitivity and suitability for high-throughput screening. lifesensors.comamsbio.com The general principle involves a ubiquitin-based substrate linked to a quenched fluorophore. lifesensors.com When a DUB enzyme cleaves the bond between ubiquitin and the fluorophore, the fluorophore is released from its quencher and emits a light signal. lifesensors.com By monitoring the increase in fluorescence over time, researchers can calculate the rate of the enzymatic reaction.

When screening for inhibitors, the assay is performed with and without the compound of interest. A potent inhibitor like DUBs-IN-3 will significantly reduce the rate of fluorescence increase. These assays can be run in real-time on microplate readers, allowing for the efficient determination of kinetic parameters and inhibitor potency (IC50). nih.gov Substrates such as Ubiquitin-Rhodamine 110 (Ub-Rho110) are often used, which offer the advantage of longer excitation and emission wavelengths, reducing the risk of interference from autofluorescent compounds. amsbio.com

A widely used and classic fluorogenic substrate for DUB assays is Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). nih.gov In this system, the AMC fluorophore is conjugated to the C-terminus of ubiquitin via an amide bond. acs.org This bond mimics the natural isopeptide bond cleaved by DUBs. In its conjugated form, the AMC fluorescence is quenched. Upon enzymatic cleavage by a DUB, the free AMC is liberated, resulting in a strong fluorescent signal (typically measured at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm). windows.net

This assay is highly sensitive and is frequently used to determine the IC50 values of DUB inhibitors. nih.gov To test DUBs-IN-3, researchers would incubate the target enzyme (e.g., USP8) with varying concentrations of the inhibitor before adding the Ub-AMC substrate. The resulting fluorescence is measured, and the concentration of DUBs-IN-3 that inhibits 50% of the enzyme's activity is determined.

| Parameter | Value | Target DUB | Reference |

| IC50 | 0.56 μM | USP8 | medchemexpress.com |

| IC50 | 3.1 μM | USP8 | adooq.com |

| IC50 | > 100 μM | USP7 | adooq.com |

Cell-Based Assays for Studying Cellular Viability and Phenotypes

After determining in vitro potency, the next critical step is to assess the compound's effect on living cells. For DUBs-IN-3, studies have shown that it reduces the viability of specific cancer cell lines, including HCT116 (colon) and PC-3 (prostate) cancer cells, with IC50 values in the 0.5 to 1.5 μM range. medchemexpress.com

Cell viability assays, such as the MTT or crystal violet staining methods, are used to quantify these effects. researchgate.netnih.gov These assays measure the metabolic activity or total biomass of a cell population after treatment with the inhibitor, providing a quantitative measure of cytotoxicity.

Beyond simple viability, researchers investigate the specific cellular phenotypes induced by the inhibitor. This involves studying the underlying mechanism of cell death or growth arrest. For DUB inhibitors, common phenotypic outcomes include the induction of apoptosis (programmed cell death) or alterations in cell cycle progression. mdpi.com Techniques such as flow cytometry are used to analyze the cell cycle distribution (e.g., arrest in G1/S phase) or to quantify apoptotic markers. nih.gov For a compound like DUBs-IN-3, these studies would elucidate whether its inhibition of USP8 leads to cell cycle arrest or triggers an apoptotic cascade in cancer cells.

| Cell Line | Cancer Type | Cellular Effect | IC50 Range (µM) | Reference |

| HCT116 | Colon | Reduced Viability | 0.5 - 1.5 | medchemexpress.com |

| PC-3 | Prostate | Reduced Viability | 0.5 - 1.5 | medchemexpress.com |

Proteomics and Ubiquitinome Profiling Techniques

To understand the broader cellular impact of inhibiting a specific DUB, researchers turn to proteomics. These powerful mass spectrometry-based techniques can identify and quantify thousands of proteins in a cell, revealing how their abundance or modification status changes upon drug treatment. nih.gov When studying a DUB inhibitor like DUBs-IN-3, a key goal is to identify the physiological substrates of its target, USP8. The inhibition of USP8 should lead to an accumulation of ubiquitinated forms of its substrates. nih.gov

Ubiquitinome profiling, or Ub-proteomics, is a specialized approach to specifically map these changes. nih.gov In a typical experiment, cells are treated with the DUB inhibitor or a control. After cell lysis and protein digestion with trypsin, peptides that carry a ubiquitin remnant (a di-glycine or "diGly" signature) are enriched, often using specific antibodies. These enriched peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific proteins and sites of ubiquitination that are altered by the inhibitor. This approach provides a global, unbiased map of the DUB's substrates and the pathways it regulates within the cell. nih.govnih.gov

Activity-Based Protein Profiling (ABPP) in DUBs-IN-3 Studies

Activity-Based Protein Profiling (ABPP) is a chemical proteomics method used to assess inhibitor engagement and selectivity directly in a complex biological system, such as a cell lysate or even in living cells. nih.govnih.gov This technique utilizes activity-based probes (ABPs), which are typically modified ubiquitin molecules carrying a reactive electrophilic "warhead" (e.g., propargylamine, PA) at their C-terminus. frontiersin.org This warhead forms a covalent bond with the active-site cysteine of catalytically active DUBs. frontiersin.org

In a competitive ABPP experiment to profile DUBs-IN-3, a cell lysate would be pre-incubated with the inhibitor. Subsequently, a ubiquitin ABP is added. DUBs-IN-3 would compete with the ABP for binding to its target, USP8, and any other off-target DUBs. The extent of ABP labeling is then quantified, usually by mass spectrometry. nih.gov A reduction in ABP labeling of USP8 would confirm target engagement in a cellular context. Furthermore, by measuring the labeling of dozens of other DUBs simultaneously, this method provides a comprehensive selectivity profile, revealing potential off-targets of the inhibitor. frontiersin.orgresearchgate.net

Structural Biology Techniques for Elucidating DUBs-IN-3/DUB Complexes

Understanding precisely how an inhibitor binds to its target enzyme is crucial for rational drug design and optimization. Structural biology techniques, primarily X-ray crystallography, provide atomic-level three-dimensional images of protein-inhibitor complexes. embopress.org

To elucidate the binding mode of DUBs-IN-3, researchers would aim to co-crystallize the compound with the catalytic domain of its target, USP8. This involves purifying the protein and the inhibitor, mixing them to allow complex formation, and screening for conditions that promote the growth of high-quality crystals. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the complex. rcsb.org Such a structure would reveal the specific amino acid residues in USP8 that interact with DUBs-IN-3, the binding conformation of the inhibitor, and any structural changes in the enzyme upon binding. This information is invaluable for explaining the compound's potency and selectivity and for guiding the design of improved next-generation inhibitors. researchgate.net

Genetic and Genomic Approaches in Conjunction with DUBs-IN-3

The integration of genetic and genomic methodologies has become indispensable in the study of specific enzyme inhibitors like DUBs-IN-3. These approaches provide a systematic and unbiased framework to elucidate the compound's mechanism of action, identify potential biomarkers for sensitivity or resistance, and uncover novel therapeutic opportunities. Techniques such as CRISPR-Cas9 based screens and genome-wide transcriptomic analyses are pivotal in contextualizing the cellular effects of DUBs-IN-3 beyond its primary target.

CRISPR-Based Functional Genomic Screens

CRISPR-Cas9 technology has enabled powerful genetic screens to identify genes that modulate cellular responses to a small molecule inhibitor. In the context of DUBs-IN-3, genome-wide or targeted knockout screens can be employed to uncover synthetic lethal interactions or resistance mechanisms. For instance, a CRISPR knockout library can be introduced into a cancer cell line, which is then treated with DUBs-IN-3. By comparing the representation of gene-specific single-guide RNAs (sgRNAs) in the treated versus untreated populations, researchers can identify genes whose loss confers either sensitivity or resistance to the compound.

A hypothetical CRISPR screen in a colorectal cancer cell line treated with DUBs-IN-3 could yield results such as those presented in the table below. Such a screen might identify that the loss of a particular E3 ligase, which ubiquitinates a substrate of USP8, sensitizes cells to DUBs-IN-3. Conversely, the loss of a protein in a parallel signaling pathway might confer resistance by compensating for the inhibition of USP8.

| Gene | Screen Type | Cell Line | Phenotype | Potential Implication |

|---|---|---|---|---|

| GENE-A | Genome-Wide Knockout | HCT116 | Sensitization | Identifies a synthetic lethal interaction with DUBs-IN-3. |

| GENE-B | Genome-Wide Knockout | HCT116 | Resistance | Highlights a pathway that can compensate for USP8 inhibition. |

| GENE-C | Candidate Approach | PC-3 | Sensitization | Validates a hypothesized interactor in the DUBs-IN-3 pathway. |

| GENE-D | Genome-Wide Knockout | PC-3 | Resistance | Suggests a mechanism of acquired resistance to DUBs-IN-3. |

Transcriptomic Profiling with RNA Sequencing

RNA sequencing (RNA-seq) offers a comprehensive snapshot of the transcriptional changes within a cell upon treatment with an inhibitor. By analyzing the differential gene expression between DUBs-IN-3 treated and control cells, researchers can infer which cellular pathways are modulated by the compound. For example, studies have utilized high-throughput, low-cost RNA-sequencing methods like 3' Digital Gene Expression (3'DGE-seq) to profile mRNA changes after genetic perturbation of DUBs. harvard.edu This approach can be applied to chemical perturbations with DUBs-IN-3 to understand its downstream effects.

An RNA-seq experiment might reveal that DUBs-IN-3 treatment leads to the upregulation of genes involved in apoptosis and the downregulation of genes promoting cell cycle progression. These findings provide mechanistic insights into how DUBs-IN-3 exerts its anti-proliferative effects. The data below illustrates a simplified set of findings from a hypothetical RNA-seq experiment.

| Gene | Log2 Fold Change | Adjusted p-value | Associated Pathway |

|---|---|---|---|

| BCL2L11 (Bim) | 2.5 | <0.001 | Apoptosis (Upregulated) |

| CCND1 (Cyclin D1) | -1.8 | <0.01 | Cell Cycle (Downregulated) |

| MYC | -2.1 | <0.001 | Oncogenic Signaling (Downregulated) |

| CDKN1A (p21) | 3.0 | <0.001 | Cell Cycle Arrest (Upregulated) |

By combining these genetic and genomic approaches, a more complete picture of the cellular impact of DUBs-IN-3 can be developed. These methods are crucial for advancing our understanding of its therapeutic potential and for the development of rational combination strategies in various disease contexts.

Preclinical Research Applications and Therapeutic Hypotheses

Investigation of DUBs-IN-3 in in vitro Disease Models

In vitro disease models are essential tools for understanding the cellular and molecular effects of potential therapeutic compounds like DUBs-IN-3 and for evaluating their efficacy in controlled environments. Research utilizing DUBs-IN-3 in various cell-based models is providing insights into its potential therapeutic utility.

Cancer Cell Line Studies (e.g., Hepatocellular Carcinoma, Colon, Prostate)

DUBs are frequently dysregulated in cancer, influencing processes such as cell proliferation, apoptosis, and metastasis researchgate.netoncotarget.comnih.gov. DUBs-IN-3 has been investigated for its effects on the viability of several cancer cell lines. It has demonstrated activity against HCT116 colon and PC-3 prostate cancer cell lines, showing half-maximal inhibitory concentration (IC50) values in the range of 0.5 to 1.5 µM medchemexpress.com.

Furthermore, DUBs-IN-3 has been identified as a potent inhibitor of hepatocellular carcinoma (HCC) researchgate.net. Studies involving six different HCC cell lines (including LM3 and Hep3B) and six patient-derived organoids (PDOs) have evaluated the growth inhibition rate and dose-response curves of DUBs-IN-3 treatment researchgate.net. Cell viability analysis using CCK8 and CellTiter-Glo assays, as well as cell death analysis via propidium (B1200493) iodide staining, have been conducted to assess the effects of DUBs-IN-3 on HCC cells and PDOs researchgate.net. Crystal violet staining has also been used to visualize the impact of DUBs-IN-3 on HCC cell growth researchgate.net. These studies indicate that DUBs-IN-3 exhibits potent anti-cancer responses in HCC models researchgate.net.

The following table summarizes representative data on the in vitro activity of DUBs-IN-3 in certain cancer cell lines:

| Cell Line | Cancer Type | IC50 Range (µM) | Assay Method(s) | Source |

| HCT116 | Colon Carcinoma | 0.5-1.5 | Cell viability affected | medchemexpress.com |

| PC-3 | Prostate Cancer | 0.5-1.5 | Cell viability affected | medchemexpress.com |

| Six HCC cell lines (e.g., LM3, Hep3B) | Hepatocellular Carcinoma | Not specified (potent inhibition reported) | CCK8 assay, Propidium iodide staining, Crystal violet staining | researchgate.net |

| Six HCC Patient-Derived Organoids | Hepatocellular Carcinoma | Not specified (potent inhibition reported) | CellTiter-Glo assay | researchgate.net |

Neurodegenerative Disease Models

Dysfunction of DUBs and the ubiquitin-proteasome system is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease nih.govresearchgate.netfrontiersin.orgox.ac.ukfrontiersin.org. DUBs are considered potential therapeutic targets for these conditions ox.ac.uk. DUBs-IN-3 is noted as a promising compound for research in neurodegenerative diseases medchemexpress.com. While specific in vitro data detailing the effects of DUBs-IN-3 in neurodegenerative disease models were not prominently featured in the search results, its identification as a potential research tool suggests ongoing or anticipated investigations in this area, likely focusing on its target USP8 and its role in neuronal health and proteostasis medchemexpress.comnih.govox.ac.ukfrontiersin.org.

Viral Infection Models (e.g., SARS-CoV-2)

Viruses, including coronaviruses like SARS-CoV-2, often manipulate the host's ubiquitination system to evade immune responses and facilitate replication nih.govnih.govfrontiersin.org. Viral-encoded DUBs, such as the papain-like proteases (PLPs) of coronaviruses, play crucial roles in viral life cycles and counteracting host immunity nih.govnih.govfrontiersin.orgplos.org. Inhibitors targeting these viral DUBs, or host DUBs modulated during infection, are being explored as potential antiviral therapies nih.govnih.gov. DUBs-IN-3 is mentioned as promising for research into viral infections medchemexpress.com. While direct in vitro studies of DUBs-IN-3 against SARS-CoV-2 were not detailed in the provided snippets, research indicates that inhibition of host DUBs like USP8 can influence the outcome of infections, such as affecting autophagy and bacterial clearance in the case of Salmonella biorxiv.org. USP8-IN-3 (a related compound or potentially DUBs-IN-3) has been mentioned as a potential compound for viral infections targetmol.com. This suggests that the potential application of DUBs-IN-3 in viral infection models may involve modulating host pathways critical for the viral life cycle or immune response, rather than directly inhibiting viral enzymes.

Inflammatory and Autoimmune Disease Models

DUBs are key regulators of immune signaling and inflammatory responses, and their dysregulation is linked to inflammatory and autoimmune disorders such as multiple sclerosis, inflammatory bowel diseases, psoriasis, and rheumatoid arthritis nih.govresearchgate.netresearchgate.netwistar.org. Modulating DUB activity presents a potential therapeutic strategy for these conditions nih.govresearchgate.netwistar.org. DUBs-IN-3 is indicated as promising for research in inflammation medchemexpress.com. While specific in vitro data on DUBs-IN-3 in inflammatory or autoimmune disease models was not extensively provided, its potential in this area is likely linked to the role of its target USP8 in relevant signaling pathways that regulate immune cell function and inflammatory mediators nih.govresearchgate.net.

DUBs-IN-3 as a Tool for Target Validation and Pathway Elucidation in Drug Discovery

Selective small molecule inhibitors like DUBs-IN-3 are valuable tools in drug discovery for target validation and elucidating the roles of specific enzymes in biological pathways researchgate.netlabiotech.eunih.gov. By inhibiting USP8, DUBs-IN-3 can help researchers understand the specific functions of this DUB in various cellular processes and disease contexts medchemexpress.comnih.gov. This includes investigating how USP8 inhibition affects the stability and activity of its substrates, downstream signaling cascades, and ultimately, cellular phenotypes relevant to diseases such as cancer, neurodegeneration, viral infections, and inflammation medchemexpress.comresearchgate.netnih.govnih.govnih.govresearchgate.net. The use of DUBs-IN-3 allows for the pharmacological dissection of USP8-dependent pathways, complementing genetic approaches and providing insights into the therapeutic potential of targeting USP8 labiotech.eunih.gov.

Considerations for in vitro Pharmacological Evaluation of DUBs-IN-3

The in vitro pharmacological evaluation of DUB inhibitors like DUBs-IN-3 requires careful consideration to ensure accurate assessment of their potency, selectivity, and cellular effects nih.govacs.org. Key considerations include using well-characterized and high-purity enzyme preparations for biochemical assays to determine IC50 values and assess selectivity against a broad panel of DUBs and other proteases nih.govacs.org. Cell-based assays are crucial for evaluating cellular permeability, target engagement, and phenotypic effects such as cell viability, proliferation, apoptosis, and modulation of specific protein substrates or signaling pathways researchgate.netnih.gov. Dose-response studies in relevant cell lines and disease models are essential to determine effective concentrations medchemexpress.comresearchgate.net. Furthermore, it is important to consider potential off-target effects and to employ appropriate controls to ensure that observed effects are specifically due to DUBs-IN-3 inhibiting its intended target, USP8 nih.gov. Rigorous in vitro characterization provides a foundation for understanding the potential therapeutic window and guiding further preclinical development of DUBs-IN-3 or related compounds nih.govacs.org.

Future Directions and Emerging Research Avenues for Dubs in 3

Discovery of Novel DUB-Regulated Pathways Using DUBs-IN-3

A primary application of a selective chemical probe like DUBs-IN-3 is the discovery and elucidation of novel cellular pathways regulated by its target. Research has already demonstrated the power of DUBs-IN-3 in identifying a critical link between USP8 and a form of regulated cell death known as ferroptosis, particularly in the context of hepatocellular carcinoma (HCC). researchgate.netnih.gov

Studies have shown that treatment with DUBs-IN-3 or depletion of USP8 induces ferroptosis by decreasing intracellular cystine levels and the biosynthesis of glutathione (B108866), which leads to an accumulation of reactive oxygen species (ROS). nih.gov The underlying mechanism is a multi-step signaling cascade initiated by the inhibition of USP8. researchgate.net USP8 normally stabilizes O-GlcNAc transferase (OGT) by preventing its K48-specific poly-ubiquitination and subsequent degradation. researchgate.netnih.gov When USP8 is inhibited by DUBs-IN-3, OGT becomes unstable. researchgate.net This reduction in OGT levels leads to decreased O-GlcNAcylation of the cystine transporter, Solute Carrier Family 7 Member 11 (SLC7A11), at a key serine residue (Ser26). researchgate.netnih.gov The loss of this post-translational modification impairs the ability of SLC7A11 to import extracellular cystine, a critical precursor for the antioxidant glutathione. nih.gov The resulting glutathione depletion and ROS accumulation trigger ferroptotic cell death. nih.gov

This detailed pathway, uncovered through the use of DUBs-IN-3, highlights a novel USP8-OGT-SLC7A11 axis in regulating cancer cell survival and ferroptosis. researchgate.netnih.gov Future research will likely leverage DUBs-IN-3 to explore other potential pathways regulated by USP8, including its roles in neurodegeneration, immune response, and other cancers. medchemexpress.comnih.gov

Table 1: Key Molecular Events in the USP8-Regulated Ferroptosis Pathway

| Step | Molecular Component | Role | Effect of DUBs-IN-3 |

|---|---|---|---|

| 1 | USP8 | Deubiquitinates and stabilizes OGT | Inhibition |

| 2 | OGT | O-GlcNAcylates SLC7A11 at Ser26 | Destabilization and reduced levels |

| 3 | SLC7A11 | Imports extracellular cystine | Reduced O-GlcNAcylation and impaired function |

| 4 | Glutathione | Antioxidant synthesized from cystine | Depletion |

| 5 | ROS | Reactive Oxygen Species | Accumulation |

| 6 | Cell Fate | Survival | Ferroptotic Cell Death |

Development of DUBs-IN-3 Derivatives with Enhanced Research Properties

DUBs-IN-3 belongs to a class of compounds based on a 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold. nih.gov The original study that identified this scaffold and its derivatives, including DUBs-IN-3 (referred to as compound 22c in the publication), laid the groundwork for future medicinal chemistry efforts. nih.govresearchgate.net The synthesis and evaluation of various analogues allowed for the establishment of initial structure-activity relationships (SAR), which are crucial for designing next-generation probes with improved characteristics.

The development of derivatives focuses on enhancing key properties such as:

Potency: Achieving lower IC50 values to allow for use at lower concentrations, minimizing potential off-target effects.

Selectivity: Further improving the selectivity profile against other deubiquitinating enzymes (DUBs) and other protein classes to ensure that observed biological effects are truly due to the inhibition of USP8. nih.gov

Physicochemical Properties: Optimizing solubility, cell permeability, and metabolic stability to create more robust tools for both in vitro and in vivo studies.

Future research in this area will involve the rational design and synthesis of new analogues based on the indeno[1,2-b]pyrazine core. nih.govresearchgate.net By systematically modifying different positions on the chemical scaffold, researchers can fine-tune the molecule's interaction with the USP8 active site, leading to derivatives with superior performance as research tools.

Table 2: SAR Highlights for Indeno[1,2-b]pyrazine Analogues (Selected Compounds)

| Compound ID (in source) | R1 Substitution | R2 Substitution | USP8 IC50 (µM) | USP7 IC50 (µM) |

|---|---|---|---|---|

| 1 | H | H | 1.8 | 10 |

| 18c | 4-Me | H | 0.8 | >100 |

| 22c (DUBs-IN-3) | 4-Cl | H | 0.56 | >100 |

| 23c | 3-Cl | H | 1.1 | >100 |

| 27c | 2-Cl | H | 1.5 | >100 |

Data adapted from Colombo et al., ChemMedChem, 2010. nih.gov

Exploration of Combination Strategies with Other Chemical Probes

A powerful approach in chemical biology is the use of multiple chemical probes in combination to study cellular pathways or to achieve synergistic effects. Given that DUBs-IN-3 induces ferroptosis, a promising area of research is its combination with other agents that modulate this specific cell death pathway. researchgate.netfrontiersin.org

For instance, studies could explore the synergistic effects of DUBs-IN-3 with direct inducers of ferroptosis, such as RSL3, which inhibits Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. frontiersin.orgresearchgate.net Combining DUBs-IN-3 (which limits the synthesis of the GPX4 cofactor glutathione) with RSL3 (which directly inhibits GPX4) could create a potent and specific method for inducing ferroptosis in cancer cells. Conversely, combining DUBs-IN-3 with ferroptosis inhibitors like ferrostatin-1 could be used to confirm that the observed cellular effects are indeed mediated by the ferroptotic pathway.

Future investigations could broaden this approach to include combinations with:

Inhibitors of other DUBs to probe the interplay between different deubiquitination pathways. mdpi.com

Probes targeting other nodes within the ubiquitin-proteasome system, such as E3 ligase inhibitors. nih.gov

Inhibitors of parallel cell survival pathways to identify synthetic lethal interactions in cancer cells. labiotech.eu

Integration of DUBs-IN-3 Studies with Systems Biology and Omics Approaches

To fully understand the cellular impact of inhibiting USP8 with DUBs-IN-3, it is essential to move beyond single-pathway analyses and adopt a holistic, systems-level perspective. nih.govfrontiersin.org The integration of high-throughput "omics" technologies with computational modeling can provide an unbiased, global view of the molecular changes induced by the probe. harvard.edunih.gov

Future research directions incorporating these approaches include:

Transcriptomics (RNA-Seq): Treating cells with DUBs-IN-3 and performing RNA-sequencing can reveal the full spectrum of gene expression changes. longdom.org This can identify entire signaling networks and transcriptional programs that are downstream of USP8 activity and may uncover previously unknown functions of the enzyme. harvard.edu

Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, researchers can measure changes in the levels and post-translational modifications (especially ubiquitination) of thousands of proteins following DUBs-IN-3 treatment. researchgate.net This can directly identify the substrates of USP8 and map the broader consequences of its inhibition on protein homeostasis.

Metabolomics: As demonstrated by the link between DUBs-IN-3 and cystine metabolism, USP8 inhibition can have significant effects on cellular metabolites. researchgate.netgriffith.edu.au A comprehensive metabolomic analysis would identify the full range of metabolic pathways affected by DUBs-IN-3 treatment.

Integrative Multi-Omics Analysis: The true power of this approach lies in integrating data from transcriptomics, proteomics, and metabolomics. griffith.edu.auwiley-vch.de This allows for the construction of detailed molecular models that can explain how the inhibition of a single enzyme, USP8, reverberates through the cellular machinery to produce a specific phenotype, such as ferroptosis. harvard.edu

Advancements in Methodologies for DUBs-IN-3 Characterization

The initial characterization of DUBs-IN-3 relied on established biochemical assays, such as in vitro fluorogenic assays using substrates like ubiquitin-rhodamine to determine inhibitory potency (IC50) and selectivity. nih.govnih.govnih.gov While foundational, these methods are continually evolving, and applying advanced methodologies will be crucial for a deeper understanding of DUBs-IN-3's mechanism of action.

Future advancements in characterization will likely involve:

Activity-Based Protein Profiling (ABPP): Using ubiquitin-based probes with reactive "warheads" (activity-based probes) allows for the direct visualization and quantification of active DUBs in complex biological samples like cell lysates or even intact cells. acs.org Applying ABPP in cells treated with DUBs-IN-3 can provide direct evidence of target engagement and selectivity in a more physiologically relevant context. researchgate.net

Advanced Cellular Assays: Moving beyond purified enzyme assays to cell-based formats is critical for validating inhibitor function. acs.org Techniques like cell-based covalent-capture assays (e.g., using AlphaLISA technology) can quantify the interaction between DUBs-IN-3 and USP8 within a living cell, providing more accurate measures of cellular potency (EC50). acs.org

Structural Biology: Obtaining a co-crystal structure of DUBs-IN-3 bound to the USP8 catalytic domain would be a significant breakthrough. researchgate.net This would provide atomic-level detail of the binding mode and reveal the precise molecular interactions responsible for its potency and selectivity. This structural information would be invaluable for guiding the rational design of next-generation derivatives.

Mass Spectrometry-Based Assays: Techniques like MALDI-TOF MS can be used in DUB assays to directly detect the cleavage of ubiquitin chains, allowing for detailed characterization of how inhibitors affect the processing of different ubiquitin linkage types. researchgate.net

By embracing these advanced research avenues, the scientific community can fully exploit DUBs-IN-3 as a chemical probe to unlock new dimensions of DUB biology and pave the way for future therapeutic strategies targeting USP8.

Q & A

Q. How to optimize DUBs-IN-3 treatment duration for chronic vs. acute ubiquitination studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.